3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N,N-diethylpropanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Functionalization of the core: The ethyl and methyl groups are introduced through alkylation reactions, while the oxo group is typically introduced via oxidation reactions.
Attachment of the propanamide moiety: This is usually achieved through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but has a different core structure.
Other pyrazolo[3,4-b]pyridine derivatives: These compounds have similar core structures but may differ in their substituents.
Uniqueness
What sets 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~,N~1~-DIETHYLPROPANAMIDE apart is its specific combination of functional groups and its potential for diverse applications. The presence of the difluoromethyl group, in particular, can impart unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H24F2N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N,N-diethylpropanamide |
InChI |
InChI=1S/C17H24F2N4O2/c1-5-21(6-2)13(24)8-9-22-14(25)10-12(16(18)19)15-11(4)23(7-3)20-17(15)22/h10,16H,5-9H2,1-4H3 |
InChI Key |
FSPWTTCMAACTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N(CC)CC)C(F)F)C |
Origin of Product |
United States |
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